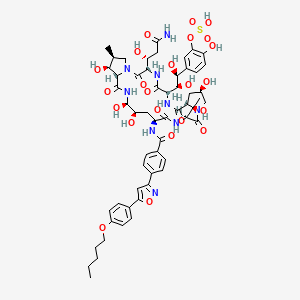

Micafungin

Beschreibung

Eigenschaften

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-YABMTYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

235114-32-6, 168110-44-9 | |

| Record name | Micafungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Micafungin on the Fungal Cell Wall

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action is the highly specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[2][3] This inhibition leads to the depletion of β-(1,3)-D-glucan, a critical polysaccharide component responsible for maintaining the structural integrity and osmotic stability of the fungal cell.[4] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell lysis and death.[4][5] This targeted action on a uniquely fungal structure accounts for its favorable safety profile in humans.[6] this compound demonstrates fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][7] Fungal cells respond to the cell wall stress induced by this compound by activating complex signaling pathways, most notably the Cell Wall Integrity (CWI) pathway, leading to compensatory mechanisms such as increased chitin synthesis.[8][9]

Core Mechanism of Action

This compound's antifungal activity is centered on the disruption of fungal cell wall biosynthesis. The fungal cell wall is a dynamic structure, absent in mammalian cells, making its components attractive targets for antifungal therapy.[10]

Target Enzyme: β-(1,3)-D-Glucan Synthase

The specific molecular target of this compound is the enzyme complex β-(1,3)-D-glucan synthase.[4][11] This enzyme is responsible for catalyzing the polymerization of UDP-glucose into long chains of β-(1,3)-D-glucan, which forms the primary structural scaffold of the fungal cell wall.[12] The enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, FKS3), and a regulatory subunit, Rho1 GTPase.[9][13]

Mode of Inhibition

This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[2][3][14] This means it binds to a site on the enzyme complex distinct from the substrate-binding site (for UDP-glucose). This binding event induces a conformational change in the enzyme, preventing it from effectively synthesizing the glucan polymer, regardless of the substrate concentration.

Consequence: Depletion of β-(1,3)-D-Glucan and Cell Lysis

The inhibition of β-(1,3)-D-glucan synthase leads to a rapid depletion of β-(1,3)-D-glucan within the cell wall.[7][9] This polysaccharide is crucial for providing mechanical strength and maintaining cell shape.[4] Without adequate glucan, the cell wall becomes fragile and unable to counteract the cell's high internal osmotic pressure, especially in actively growing regions like the yeast bud site or the hyphal tip.[2] This osmotic instability results in cell swelling, abnormal morphology, and ultimately, cell lysis.[2][4]

Caption: Core mechanism of this compound action.

Cellular Effects and Fungal Stress Response

Exposure to this compound induces significant morphological changes and triggers a complex cellular stress response as the fungus attempts to compensate for cell wall damage.

Morphological Alterations

-

Candida albicans : After a short exposure, C. albicans cells exhibit abnormal swelling, increased size, and irregular shapes. Electron microscopy reveals cell wall thinning, particularly at sites of active budding, and abnormal septum formation.[2] This damage is potent, leading to a fungicidal effect against most Candida species.[2][7]

-

Aspergillus fumigatus : The effect is primarily fungistatic .[2] this compound targets the growing apical hyphal tips, where glucan synthase activity is highest.[7] This results in the disruption of hyphal walls, leading to hyphal collapse and damage to membranous structures.[2]

Activation of the Cell Wall Integrity (CWI) Pathway

The cell wall damage caused by this compound is a potent stressor that activates the Cell Wall Integrity (CWI) signaling pathway.[9] This conserved pathway acts as a sensor and response system to maintain cell wall homeostasis.

-

Sensing: Cell surface sensors detect the cell wall perturbation.

-

Signaling Cascade: The signal is transmitted through a cascade involving the Rho1 GTPase, Protein Kinase C (Pkc1), and a Mitogen-Activated Protein (MAP) kinase cascade.[9][15]

-

Terminal Kinase: In Aspergillus nidulans, the terminal MAP kinase is MpkA, while in Candida albicans, it is Mkc1.[9][10][15]

-

Nuclear Response: The activated MAP kinase translocates to the nucleus to regulate the transcription of genes involved in cell wall repair.[9]

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

Compensatory Chitin Synthesis

A key outcome of CWI pathway activation is a compensatory increase in chitin synthesis to reinforce the weakened cell wall.[8][15] In C. albicans biofilms treated with this compound, this is characterized by:

-

Upregulation of Chitin Synthases : The expression of all four chitin synthase genes (CHS1, CHS2, CHS3, and CHS8) is upregulated.[8]

-

Downregulation of Chitinases : The expression of genes encoding chitinases involved in chitin degradation (CHT2 and CHT3) is markedly downregulated.[8]

This coordinated genetic regulation leads to a net increase in chitin, which is deposited in the cell wall as a "salvage" mechanism. Other stress response pathways, both calcineurin-dependent and independent, are also implicated in this adaptive response.[8]

Quantitative Data: In Vitro Activity

The in vitro efficacy of this compound is typically measured by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.015 | 0.03 | [16] |

| Candida glabrata | 0.015 | 0.015 | [16] |

| Candida tropicalis | 0.03 | 0.06 | [7][16] |

| Candida parapsilosis | 1.0 | 2.0 | [5][16] |

| Candida krusei | 0.06 | 0.12 | [16] |

| Candida guilliermondii | 0.5 | 1.0 | [16] |

Note: Data compiled from large-scale surveillance studies. Values can vary based on testing methodology and geographic location.

Experimental Protocols

Protocol: β-(1,3)-D-Glucan Synthase Activity Assay

This protocol is adapted from methods used to measure the incorporation of a radiolabeled substrate into an acid-insoluble glucan polymer.[17][18][19]

Objective: To quantify the inhibitory effect of this compound on β-(1,3)-D-glucan synthase activity in vitro.

Materials:

-

Fungal microsome membrane preparations (source of the enzyme).

-

Assay Buffer: 150 mM Tris (pH 7.5), 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA.

-

Substrate: UDP-[³H]glucose or UDP-[¹⁴C]glucose.

-

This compound stock solution (dissolved in DMSO).

-

Quenching Solution: 20% Trichloroacetic Acid (TCA).

-

Wash Solution: Ethanol.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Enzyme Preparation: Prepare microsome membranes from exponential-phase fungal cells (e.g., C. albicans) grown in a suitable medium (e.g., YPAD).[17]

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsome protein (e.g., 3-5 µg), and varying concentrations of this compound (or DMSO for the control).

-

Initiate Reaction: Start the reaction by adding UDP-[³H]glucose (e.g., to a final concentration of 0.6 mM). The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixtures for 2 hours at 30°C.[17]

-

Quench Reaction: Stop the reaction by adding an equal volume of 20% TCA.[17]

-

Collect Product: Collect the acid-insoluble [³H]glucan polymer by vacuum filtration through a glass fiber filter.

-

Wash: Wash the filters three times with 10% TCA and three times with ethanol to remove unincorporated substrate and other soluble components.[18]

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits enzyme activity by 50%.[17]

Protocol: Broth Microdilution Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A document for yeast.[20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

Fungal isolate (e.g., Candida species).

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

-

96-well microtiter plates.

-

This compound stock solution.

-

Spectrophotometer or plate reader (optional, for objective reading).

Methodology:

-

Inoculum Preparation: Culture the fungal isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[20]

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI medium directly in the 96-well microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24 hours.[7]

-

MIC Determination: The MIC is read as the lowest concentration of this compound that causes a prominent reduction in turbidity (e.g., ≥50% or ≥80% inhibition) compared to the growth control.[20] For echinocandins, the endpoint is typically read after 24 hours.[7]

Caption: Generalized workflow for MIC determination.

Conclusion

This compound exerts its potent antifungal effect through a precise and targeted mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This disruption of a fundamental component of the fungal cell wall leads to structural failure, osmotic lysis, and cell death, particularly in susceptible Candida species. The activation of the CWI pathway and subsequent compensatory chitin synthesis highlights the intricate fungal response to cell wall stress. The specificity of its target, which is absent in mammalian cells, underpins its clinical utility and favorable safety profile, making it a cornerstone in the management of invasive fungal infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 13. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Surface Stress Induces a Conserved Cell Wall Stress Response in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]

Selective Inhibition of 1,3-β-D-Glucan Synthase by Micafungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selective inhibition of 1,3-β-D-glucan synthase by micafungin, a potent echinocandin antifungal agent. This compound disrupts the integrity of the fungal cell wall by targeting an enzyme essential for its synthesis, offering a high degree of selectivity and minimal toxicity to mammalian cells.[1][2] This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated cellular pathways and experimental workflows.

Mechanism of Action: Noncompetitive Inhibition

This compound exerts its antifungal effect by acting as a noncompetitive inhibitor of 1,3-β-D-glucan synthase.[3] This enzyme is a critical component in the biosynthesis of 1,3-β-D-glucan, a glucose polymer that is a major structural component of the fungal cell wall.[2][3] By inhibiting this synthase, this compound depletes the cell wall of this essential polymer, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[4][5] The enzyme 1,3-β-D-glucan synthase is not present in mammalian cells, which accounts for the selective activity and favorable safety profile of this compound.[2]

The catalytic subunit of 1,3-β-D-glucan synthase is encoded by the FKS genes (primarily FKS1 and FKS2 in Candida species).[6][7] Mutations within the "hot spot" regions of these genes can reduce the sensitivity of the enzyme to echinocandins, leading to antifungal resistance.[8][9]

Quantitative Data on this compound Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) for glucan synthase activity.

In Vitro Susceptibility of Various Fungal Pathogens

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

| Fungal Species | This compound MIC/MEC Range (µg/mL) | Reference |

| Candida albicans | Generally <0.25 | [3] |

| Candida glabrata | Generally <0.25 | [3] |

| Candida tropicalis | Generally <0.25 | [3] |

| Candida krusei | Generally <0.25 | [3] |

| Candida parapsilosis | Higher MICs compared to other Candida spp. | [3] |

| Aspergillus species | MEC ≤0.125 | [10][11] |

Note: MIC and MEC values can vary depending on the specific isolate and testing methodology.

Inhibition of 1,3-β-D-Glucan Synthase Activity

The IC50 value represents the concentration of this compound required to inhibit 50% of the 1,3-β-D-glucan synthase activity. This provides a direct measure of the drug's potency against its molecular target.

| Fungal Species | This compound IC50 for Glucan Synthase | Reference |

| Candida albicans (wild-type FKS1) | Low nanomolar to low microgram per milliliter range | [9] |

| Candida albicans (fks1 mutants) | 50-fold to several thousand-fold increase compared to wild-type | [9] |

| Candida glabrata (wild-type FKS) | Exhibits low IC50 values | [7] |

| Candida glabrata (fks mutants) | 2 to 3 log orders increase compared to wild-type | [7] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate.

Materials:

-

Yeast isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

-

Inoculum preparation materials (saline, vortex, spectrophotometer)

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate on a suitable agar medium and incubate at 35°C for 24 hours.

-

Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

-

Include a drug-free well for a growth control.

-

-

Inoculation and Incubation:

-

Add the prepared yeast inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24 hours.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of this compound that causes a significant diminution of growth (e.g., approximately 50% inhibition) compared to the growth control.[13] This can be determined visually or with a spectrophotometer.

-

1,3-β-D-Glucan Synthase Inhibition Assay

This protocol is a generalized method based on principles described in the literature for measuring glucan synthase activity.[14][15]

Objective: To determine the IC50 of this compound for 1,3-β-D-glucan synthase.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis buffer (e.g., Tris-HCl with EDTA, PMSF)

-

Glass beads or homogenizer

-

Ultracentrifuge

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UDP-D-[U-14C]glucose (radiolabeled substrate)

-

GTPγS (activator)

-

Bovine serum albumin (BSA)

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation (Microsomal Fraction):

-

Grow fungal cells to the exponential phase and harvest by centrifugation.

-

Resuspend the cell pellet in lysis buffer and homogenize with glass beads or a mechanical homogenizer to disrupt the cells.[5]

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Subject the supernatant to ultracentrifugation to pellet the microsomal fraction containing the membrane-bound 1,3-β-D-glucan synthase.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

Prepare reaction mixtures containing reaction buffer, GTPγS, BSA, and varying concentrations of this compound.

-

Add the prepared microsomal fraction (enzyme) to each reaction tube.

-

Initiate the reaction by adding the radiolabeled substrate, UDP-D-[U-14C]glucose.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[14]

-

Terminate the reaction (e.g., by adding ethanol or trichloroacetic acid).

-

Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled glucan polymer.

-

Wash the filters to remove unincorporated substrate.

-

-

Quantification and IC50 Determination:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the activity of the 1,3-β-D-glucan synthase.

-

Plot the enzyme activity against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

-

Cellular Response to this compound: The Cell Wall Integrity Signaling (CWIS) Pathway

Inhibition of 1,3-β-D-glucan synthesis by this compound induces cell wall stress, which in turn activates the Cell Wall Integrity Signaling (CWIS) pathway.[4][16] This is a compensatory mechanism that attempts to repair the cell wall damage. The pathway involves a series of protein kinases that ultimately lead to the transcriptional regulation of genes involved in cell wall remodeling.

Conclusion

This compound's selective and potent inhibition of 1,3-β-D-glucan synthase makes it a cornerstone in the treatment of invasive fungal infections. Understanding its mechanism of action, quantitative efficacy, and the cellular responses it elicits is crucial for its effective clinical use and for the development of novel antifungal strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agents targeting the fungal cell wall.

References

- 1. dovepress.com [dovepress.com]

- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Use of this compound as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Pharmacokinetic and Pharmacodynamic Profile of Micafungin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of micafungin, a potent echinocandin antifungal agent, as observed in key preclinical models. The data presented herein are crucial for understanding the drug's behavior in vivo and for informing the design of clinical trials and therapeutic regimens.

Pharmacokinetics of this compound

This compound exhibits linear pharmacokinetics, with its peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increasing proportionally with the dose. It is highly protein-bound, a characteristic that influences its distribution and availability.

Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) | Reference(s) |

| Mouse (Neutropenic, Infected) | 5 | IP | 7.0 ± 0.80 | 138 | 7.5 - 16 | [1] |

| 20 | IP | - | - | 7.5 - 16 | [1] | |

| 80 | IP | 53 ± 0.62 | 1400 | 7.5 - 16 | [1] | |

| Rat | 1 | IV | - | - | 5.03 | [2] |

| Rabbit | 0.5 | IV | 7.62 | 5.66 (AUC0-24) | 2.97 | [3] |

| 1 | IV | - | 11.9 - 21.2 (AUC0-24) | 4.57 - 5.34 | [3] | |

| 2 | IV | 16.8 | 21.79 (AUC0-24) | 3.20 | [3] |

IP: Intraperitoneal; IV: Intravenous. Note that some values are ranges or means ± standard deviation as reported in the cited literature.

Table 2: Tissue Distribution of this compound in Preclinical Models

| Animal Model | Dose (mg/kg) | Tissue | Concentration (µg/g) or Tissue/Plasma Ratio | Reference(s) |

| Rat | 1 (IV) | Lung | 2.89 (AUC Ratio) | [2] |

| Kidney | 3.42 (AUC Ratio) | [2] | ||

| Liver | 1.61 (AUC Ratio) | [2] | ||

| Rabbit | 0.5 (IV, 8 daily doses) | Lung | 2.26 ± 0.10 | [3] |

| Liver | 2.05 ± 0.08 | [3] | ||

| Spleen | 1.87 ± 0.08 | [3] | ||

| Kidney | 1.40 ± 0.08 | [3] | ||

| Brain | 0.08 ± 0.01 | [3] | ||

| 2 (IV, 8 daily doses) | Lung | 11.76 ± 1.40 | [3] | |

| Liver | 8.82 ± 0.54 | [3] | ||

| Spleen | 9.05 ± 0.85 | [3] | ||

| Kidney | 6.12 ± 0.17 | [3] | ||

| Brain | 0.18 ± 0.02 | [3] |

AUC Ratio refers to the ratio of the Area Under the Curve in tissue to that in plasma.

Pharmacodynamics of this compound

The antifungal activity of this compound is primarily linked to the AUC/MIC ratio, which has been established as the key pharmacodynamic index for echinocandins. This parameter correlates well with efficacy in various preclinical models of candidiasis.

Table 3: Pharmacodynamic Targets of this compound in Preclinical Models of Candidiasis

| Pathogen | Animal Model | Pharmacodynamic Index | Stasis Endpoint | 1-log Kill Endpoint | Reference(s) |

| Candida albicans | Neutropenic Mouse | Free Drug AUC/MIC | ~10 | ~20 | [1] |

| Candida glabrata | Neutropenic Mouse | Free Drug AUC/MIC | ~10 | ~20 | [1] |

Pharmacodynamics against Aspergillus Species

In preclinical models of invasive aspergillosis, this compound has demonstrated dose-dependent efficacy. While monotherapy may not always be optimal, this compound has shown potent activity, and its combination with other antifungal classes, such as azoles, has been explored to enhance efficacy.[4][5] In some studies, the Cmax/MEC (Minimum Effective Concentration) ratio has been suggested as a predictive parameter for efficacy against Aspergillus.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are summaries of key experimental protocols.

Neutropenic Murine Model of Invasive Candidiasis

This model is widely used to assess the in vivo efficacy of antifungal agents.

-

Animal Model : Outbred ICR or inbred BALB/c mice are commonly used.[6]

-

Immunosuppression : Neutropenia is typically induced to facilitate infection. A common regimen involves intraperitoneal or subcutaneous injections of cyclophosphamide. For example, 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This leads to profound and prolonged neutropenia.[8]

-

Inoculum Preparation : Candida species are cultured on a suitable medium like Sabouraud Dextrose Agar (SDA).[1] The inoculum is prepared by suspending colonies in sterile saline to a specific optical density, which is correlated with a known colony-forming unit (CFU) concentration.[8]

-

Infection : A defined inoculum of Candida is injected intravenously via the lateral tail vein.[6]

-

Antifungal Treatment : this compound or a control vehicle is administered at various doses and schedules, typically starting a few hours after infection.[7]

-

Efficacy Assessment : The primary endpoint is the fungal burden in target organs, most commonly the kidneys. Organs are harvested, homogenized, and plated for CFU enumeration.[6]

Quantification of this compound in Plasma and Tissue

Accurate measurement of drug concentrations is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a standard method.

-

Sample Preparation :

-

Chromatographic Separation :

-

Detection :

-

Quantification : The concentration of this compound is determined by comparing the peak area or height from the sample to a standard curve generated with known concentrations of the drug.[3]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[12] This disruption of the cell wall leads to osmotic instability and cell death.[12] The damage to the cell wall also triggers a compensatory response known as the cell wall integrity (CWI) signaling pathway.

The CWI pathway is a highly conserved signaling cascade in fungi that senses and responds to cell wall stress. In Candida and Aspergillus species, this pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell wall remodeling and repair.[13][14][15]

References

- 1. Simple column-switching HPLC method for determining levels of the antifungal agent this compound in human plasma and application to patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue distribution after intravenous dosing of this compound, an antifungal drug, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compartmental Pharmacokinetics and Tissue Distribution of the Antifungal Echinocandin Lipopeptide this compound (FK463) in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. niaid.nih.gov [niaid.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct-injection HPLC method of measuring this compound in human plasma using a novel hydrophobic/hydrophilic hybrid ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 14. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

Micafungin's Spectrum of Activity Against Candida and Aspergillus Species: A Technical Guide

Introduction

Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action is the non-competitive inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan.[2][3] This polysaccharide is an essential structural component of the cell walls of many pathogenic fungi, including Candida and Aspergillus species, but is absent in mammalian cells, conferring the drug's selective toxicity.[4][5] By disrupting cell wall integrity, this compound causes osmotic instability and cell lysis, leading to a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[1][4] This document provides an in-depth overview of this compound's in vitro activity, the cellular pathways it affects, and the standard methodologies used to assess its potency.

Spectrum of Activity Against Candida Species

This compound demonstrates potent, broad-spectrum activity against a wide range of Candida species, including those that may be resistant to other antifungal classes like azoles.[4][6] Its activity is generally consistent across common species such as C. albicans, C. glabrata, and C. tropicalis. However, higher Minimum Inhibitory Concentrations (MICs) are often observed for C. parapsilosis and C. guilliermondii.[4][7][8]

Table 1: In Vitro Activity of this compound against Invasive Candida Species

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| C. albicans | 1477 | 0.007-0.25 | 0.015 | 0.03 | [6][7][8] |

| C. glabrata | 356 | ≤0.015-0.015 | 0.015 | 0.015 | [7][8] |

| C. parapsilosis | 382 | 0.12-2 | 1 | 2 | [7][8][9] |

| C. tropicalis | 268 | 0.03-0.06 | 0.03 | 0.06 | [7][8] |

| C. krusei | 64 | 0.06-0.12 | 0.06 | 0.12 | [7][8] |

| C. guilliermondii | 45 | 0.5-1 | 0.5 | 1 | [7][8] |

| C. lusitaniae | 24 | 0.12-0.25 | 0.12 | 0.25 | [7][8] |

| C. kefyr | 16 | 0.06-0.06 | 0.06 | 0.06 | [7][8] |

| All Candida spp. | 2656 | --- | 0.015 | 1 |[7][8] |

Data compiled from global surveillance studies using CLSI methodology. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Spectrum of Activity Against Aspergillus Species

This compound is also active against clinically relevant Aspergillus species. For filamentous fungi, the standard MIC endpoint (complete growth inhibition) can be difficult to determine for echinocandins due to the phenomenon of continued, albeit aberrant, growth at concentrations above the MIC.[4][10] Therefore, the Minimum Effective Concentration (MEC) is the preferred endpoint. The MEC is defined as the lowest drug concentration that leads to the formation of small, compact, and highly branched hyphae, which can be observed microscopically.[11]

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| A. fumigatus | >100 | 0.008-0.125 | 0.008 | 0.015 | [12] |

| A. flavus | >20 | 0.008-0.03 | 0.008 | 0.015 | [12] |

| A. niger | >20 | 0.008-0.03 | 0.008 | 0.015 | [12][13] |

| A. terreus | >20 | 0.008-0.06 | 0.008 | 0.03 | [12] |

| All Aspergillus spp. | 241 | 0.008-0.125 | 0.008 | 0.015 |[12] |

Data compiled from studies using CLSI methodology. MEC₅₀ and MEC₉₀ represent the concentrations required to affect 50% and 90% of isolates, respectively.

Mechanism of Action and Cellular Signaling

The primary target of this compound is the (1,3)-β-D-glucan synthase enzyme complex, which is essential for maintaining the structural integrity of the fungal cell wall.[2] Inhibition of this enzyme depletes glucan, leading to cell wall stress.[14] In response to this damage, fungi activate a compensatory signaling cascade known as the Cell Wall Integrity Signaling (CWIS) pathway.[14][15][16] This pathway attempts to repair the cell wall damage and restore normal growth.[15][17] In Aspergillus nidulans, the CWIS pathway is conserved and terminates with the MAP kinase MpkA.[14] Exposure to this compound triggers this pathway, leading to transcriptional and morphological changes.[14][15]

Caption: this compound's mechanism of action and the subsequent activation of the CWIS pathway.

Experimental Protocols

The in vitro activity of this compound is determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Methodology (M27 for Yeasts, M38 for Molds)

The CLSI provides detailed protocols for antifungal susceptibility testing. The M27-A3 document is the reference method for yeasts, while M38-A is used for filamentous fungi.[9][18][19]

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the standard medium.[20][21]

-

Drug Preparation: this compound is serially diluted (two-fold) in the microdilution trays to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on agar plates to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standard density. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[22]

-

Incubation: The inoculated trays are incubated at 35°C.[22]

-

Endpoint Reading:

-

For Candida spp. (MIC): After 24 hours of incubation, the MIC is read as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.[7][8]

-

For Aspergillus spp. (MEC): After 48 hours of incubation, the MEC is determined by microscopic examination as the lowest drug concentration where aberrant, short, branched hyphae are observed.[11]

-

EUCAST Methodology (E.Def 7.3.2 for Yeasts, E.Def 9.3.2 for Molds)

The EUCAST methodology is similar to CLSI's but has some key differences.[23][24]

-

Medium: RPMI 1640 medium is also used but is supplemented with 2% glucose.[24]

-

Inoculum Preparation: The final inoculum concentration is slightly higher than CLSI's, targeting 0.5-2.5 x 10⁵ CFU/mL.[23]

-

Endpoint Reading: Endpoints are read spectrophotometrically at 530 nm after 24 hours (for Candida) or 48 hours (for Aspergillus) of incubation. The MIC is defined as 50% growth reduction for most fungus-drug combinations compared to the drug-free control.[23][25] For molds, visual reading remains an option, especially for detecting MECs.[25]

Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound exhibits potent and reliable in vitro activity against a broad spectrum of clinically important Candida and Aspergillus species. Its unique mechanism of targeting the fungal cell wall makes it a valuable agent, particularly in cases of azole resistance. Standardized susceptibility testing protocols from CLSI and EUCAST are essential for accurately determining its in vitro potency and for ongoing surveillance efforts. Understanding the interplay between this compound's direct enzymatic inhibition and the resulting cellular stress responses, such as the activation of the CWIS pathway, provides critical insight for researchers and drug development professionals exploring novel antifungal strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global surveillance of in vitro activity of this compound against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mjpath.org.my [mjpath.org.my]

- 14. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

- 17. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. Multicenter Study of Anidulafungin and this compound MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. brcast.org.br [brcast.org.br]

- 25. academic.oup.com [academic.oup.com]

In Vitro Susceptibility of Pathogenic Fungi to Micafungin: A Technical Guide

Introduction

Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, which targets the fungal cell wall—a structure absent in mammalian cells.[1][2] This specificity contributes to a favorable safety profile.[1] this compound exhibits potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3][4] It has been approved for several indications, including the treatment of esophageal candidiasis, candidemia, invasive candidiasis, and for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation.[1] This guide provides an in-depth overview of the in vitro susceptibility of key pathogenic fungi to this compound, details the standardized experimental protocols for susceptibility testing, and summarizes the current understanding of its mechanism of action and resistance.

Mechanism of Action

The primary mechanism of action for this compound, and all echinocandins, is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1][5][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[5][6] By blocking the production of this polymer, this compound disrupts cell wall maintenance, leading to osmotic instability, excessive branching in hyphae, and ultimately, cell lysis and death in susceptible fungi.[5][6] This targeted action results in fungicidal effects against Candida species and fungistatic effects, characterized by the inhibition of hyphal growth, against Aspergillus species.[3][7]

Caption: Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for reproducible in vitro antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methodologies for this purpose.

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[8][9]

Detailed Methodology:

-

Medium Preparation: The standard medium is RPMI 1640 (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[9] For EUCAST, the medium is supplemented with glucose to a final concentration of 2%.[10]

-

Antifungal Agent Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. Serial twofold dilutions are then prepared in 96-well microtiter plates using the RPMI medium to achieve final concentrations typically ranging from 0.007 to 8.0 µg/ml.[11]

-

Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar).[12]

-

A suspension is made in sterile saline or water and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard.[8]

-

This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.[11]

-

-

Incubation: The inoculated plates are incubated at 35°C.[12]

-

Endpoint Determination (MIC):

-

For Candida species, the MIC is read visually after 24 hours of incubation.[13][14]

-

The endpoint is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (a score of 2, corresponding to approximately 50% growth inhibition) compared to the growth control well.[13]

-

For Aspergillus species (as per CLSI M38), the endpoint is the Minimum Effective Concentration (MEC), which is read microscopically. The MEC is the lowest drug concentration that leads to the formation of small, aberrant, compact hyphal forms compared to the long, filamentous hyphae observed in the growth control well.[15]

-

Caption: Broth microdilution susceptibility testing workflow.

In Vitro Susceptibility Data

This compound demonstrates broad-spectrum activity against most clinically relevant Candida and Aspergillus species.[3][5] The CLSI has established a clinical breakpoint for Candida species, with isolates having a this compound MIC of ≤2 µg/mL considered susceptible.[16]

Activity Against Candida Species

This compound is highly potent against Candida albicans, C. glabrata, C. tropicalis, and C. krusei.[11][13] It exhibits reduced potency against C. parapsilosis and C. guilliermondii, which consistently show higher MIC values.[5][7]

Table 1: In Vitro Activity of this compound against Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 2,656 (pooled) | 0.007-0.25 | 0.015 | 0.03 | [11][13] |

| C. glabrata | 2,656 (pooled) | ≤0.015 | 0.015 | 0.015 | [11][13] |

| C. tropicalis | 2,656 (pooled) | - | 0.03 | 0.06 | [13] |

| C. parapsilosis | 2,656 (pooled) | 0.12-2 | 1 | 2 | [7][13] |

| C. krusei | 2,656 (pooled) | - | 0.06 | 0.12 | [11][13] |

| C. guilliermondii | 2,656 (pooled) | - | 0.5 | 1 | [13] |

| C. lusitaniae | 2,656 (pooled) | - | 0.12 | 0.25 | [13] |

| C. kefyr | 2,656 (pooled) | - | 0.06 | 0.06 | [13] |

Note: Data is compiled from multiple large surveillance studies. MICs were determined by CLSI broth microdilution methods.

Activity Against Aspergillus Species

For filamentous fungi like Aspergillus, the MEC is the preferred in vitro endpoint for echinocandins as it is considered more meaningful than the MIC.[15] this compound shows potent activity against most Aspergillus species, including A. fumigatus, A. flavus, A. niger, and A. terreus.[7][17]

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |

| A. fumigatus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |

| A. flavus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |

| A. niger | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |

| A. terreus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.03 | [17] |

| All Aspergillus spp. | 23 | 0.004-0.015 | - | - | [7] |

Note: MEC values were determined by CLSI M38 broth microdilution methods.

Mechanisms of Resistance

Although infrequent, acquired resistance to echinocandins can develop during therapy.[18] The primary mechanism of resistance involves specific amino acid substitutions in highly conserved "hot spot" regions of the FKS1 and FKS2 genes.[18][19] These genes encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase.[18][20] These mutations reduce the sensitivity of the enzyme to this compound, thereby decreasing its binding affinity and allowing the fungus to continue synthesizing its cell wall, resulting in higher MIC values.[18] It is important to note that resistance mechanisms associated with azole antifungals, such as the overexpression of efflux pumps, do not typically confer resistance to this compound.[21]

Caption: FKS-mediated resistance to this compound.

References

- 1. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brcast.org.br [brcast.org.br]

- 11. journals.asm.org [journals.asm.org]

- 12. scribd.com [scribd.com]

- 13. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and this compound: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchwithrutgers.com [researchwithrutgers.com]

- 21. This compound activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Micafungin Resistance in Candida glabrata: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying micafungin resistance in Candida glabrata, a prevalent and often multidrug-resistant fungal pathogen. We delve into the genetic basis of resistance, compensatory cellular pathways, and the experimental methodologies used to investigate these phenomena.

Core Resistance Mechanism: Alterations in the Glucan Synthase Complex

This compound, an echinocandin antifungal agent, exerts its effect by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. The catalytic subunit of this enzyme is encoded by the FKS genes. In C. glabrata, resistance to this compound is primarily associated with acquired mutations in two specific "hot spot" regions of the FKS1 and FKS2 genes.[1][2] These mutations reduce the sensitivity of the glucan synthase enzyme to this compound, leading to elevated minimum inhibitory concentrations (MICs).[3][4]

Data Presentation: FKS Mutations and Corresponding this compound MICs

The following table summarizes common FKS1 and FKS2 mutations in C. glabrata and their impact on this compound susceptibility.

| Gene | Mutation | Amino Acid Substitution | This compound MIC Range (µg/mL) | Reference(s) |

| FKS1 | T1896G/A | D632E | elevated | [5] |

| FKS1 | - | S629P | elevated | [5][6] |

| FKS1 | - | F625S | elevated | [5] |

| FKS1 | - | D632Y | elevated | [5] |

| FKS1 | - | I634V | elevated | [5] |

| FKS2 | T1987C | S663P | 0.5 - >8 | [4][7] |

| FKS2 | - | F659del | 0.5 | [8] |

| FKS2 | - | F659S | elevated | [5] |

| FKS2 | - | F659V | elevated | [5] |

| FKS2 | - | F659L | elevated | [5] |

| FKS2 | - | S663F | elevated | [5] |

| FKS2 | - | R665G | 0.25 | [9] |

Compensatory Mechanisms and Stress Response Pathways

In addition to direct target modification, C. glabrata can exhibit tolerance and resistance to this compound through various cellular stress responses. Upon inhibition of glucan synthesis, the cell wall integrity (CWI) pathway is activated. This leads to a compensatory increase in chitin synthesis, which helps to maintain cell wall integrity.[10][11][12] Key signaling pathways implicated in this response include the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and calcineurin signaling.[13][14]

Mandatory Visualization: Signaling Pathway for this compound Resistance

Caption: this compound inhibits glucan synthase, triggering the CWI pathway and compensatory chitin synthesis.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution

This method is considered the gold standard for determining the MIC of this compound against C. glabrata.[15]

1. Inoculum Preparation:

- Subculture C. glabrata isolates on Sabouraud dextrose agar at 35°C for 24 hours.

- Suspend several colonies in sterile saline.

- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[16]

- Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Microdilution Plate Preparation:

- Use 96-well microtiter plates.

- Prepare serial twofold dilutions of this compound in RPMI 1640 medium. The typical concentration range tested is 0.008 to 16 µg/mL.[15]

- Add 100 µL of each this compound dilution to the appropriate wells.

- Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

- Add 100 µL of the standardized inoculum to each well (except the sterility control).

- Incubate the plates at 35°C for 24 hours.

4. MIC Determination:

- The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control.[17]

- According to CLSI breakpoints, for C. glabrata, a this compound MIC of ≥0.25 µg/mL is considered resistant.[18][19]

Mandatory Visualization: Antifungal Susceptibility Testing Workflow

Caption: Workflow for determining this compound MIC using broth microdilution.

Detection of FKS Mutations

1. DNA Extraction:

- Culture C. glabrata in a suitable broth medium.

- Harvest cells and extract genomic DNA using a commercial fungal DNA extraction kit or standard protocols involving enzymatic lysis and phenol-chloroform extraction.

2. PCR Amplification of FKS1 and FKS2 Hot Spot Regions:

- Design primers flanking the hot spot regions of FKS1 and FKS2.

- Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

- PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

3. DNA Sequencing:

- Purify the PCR products to remove primers and dNTPs.

- Sequence the purified PCR products using Sanger sequencing.

- Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences to identify any mutations.[20]

Mandatory Visualization: FKS Mutation Detection Workflow

Caption: Workflow for the detection of mutations in FKS1 and FKS2 genes.

Conclusion and Future Perspectives

The primary driver of this compound resistance in Candida glabrata is the acquisition of mutations in the FKS1 and FKS2 genes. However, cellular stress responses, particularly the upregulation of chitin synthesis, also play a crucial role in drug tolerance and the emergence of resistance. Understanding these intricate molecular mechanisms is paramount for the development of novel antifungal strategies to combat resistant C. glabrata infections. Future research should focus on elucidating the interplay between different resistance mechanisms and exploring therapeutic approaches that target these compensatory pathways in conjunction with echinocandin treatment. The continued surveillance of clinical isolates for emerging resistance patterns and novel mutations is also essential for effective patient management.[2][9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Increasing Echinocandin Resistance in Candida glabrata: Clinical Failure Correlates With Presence of FKS Mutations and Elevated Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global Analysis of the Evolution and Mechanism of Echinocandin Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Antifungal drug susceptibility, molecular basis of resistance to echinocandins and molecular epidemiology of fluconazole resistance among clinical Candida glabrata isolates in Kuwait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Molecular characterization of Echinocandin resistance and the CHS3-mediated adaptive response in Candida glabrata bloodstream infections in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Candida glabrata hospital isolate from Lebanon reveals this compound resistance associated with increased chitin and resistance to a cell-surface-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Micafungin's Duality: A Technical Guide to its Fungicidal and Fungistatic Activity Against Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, an echinocandin antifungal, exhibits a complex and often debated spectrum of activity against Aspergillus species. While potently inhibiting growth by targeting the synthesis of the essential cell wall component β-1,3-D-glucan, its classification as either fungicidal or fungistatic is nuanced and species-dependent. This in-depth technical guide synthesizes the current understanding of this compound's action against Aspergillus, providing a comprehensive overview of its in vitro activity, the experimental protocols used for its assessment, and the underlying cellular pathways that dictate its ultimate effect. Quantitative data from numerous studies are presented in a structured format for comparative analysis. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers in the field.

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The echinocandin class of antifungals, including this compound, represents a key therapeutic option. This compound's mechanism of action, the non-competitive inhibition of β-1,3-D-glucan synthase, is highly specific to fungi, leading to a favorable safety profile.[1][2] However, unlike its consistently fungicidal activity against many Candida species, its effect on Aspergillus is more complex.[3][4] This guide delves into the evidence that characterizes this compound's activity against Aspergillus as primarily fungistatic, while also exploring the conditions under which fungicidal effects may be observed.

Quantitative In Vitro Activity of this compound Against Aspergillus Species

The in vitro activity of this compound against Aspergillus is most commonly reported as the Minimum Effective Concentration (MEC), the lowest drug concentration that induces the formation of aberrant, stunted, and highly branched hyphae.[5] This is in contrast to the Minimum Inhibitory Concentration (MIC), which is a measure of growth inhibition. The MEC is considered a more relevant endpoint for echinocandins against filamentous fungi.[3]

Minimum Effective Concentration (MEC) Data

The following tables summarize MEC values for this compound against various Aspergillus species as determined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.

Table 1: this compound MEC Distribution for Aspergillus fumigatus

| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |

| Pfaller et al. (2009)[6] | 391 | 0.007 | 0.015 | ≤0.007–0.03 |

| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |

| FDA (2005)[8] | 40 | 0.0156 | 0.0313 | 0.0078–0.0313 |

Table 2: this compound MEC Distribution for Aspergillus flavus

| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |

| Pfaller et al. (2009)[6] | 64 | 0.007 | 0.015 | ≤0.007–0.03 |

| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |

| FDA (2005)[8] | 11 | 0.0156 | 0.0313 | 0.078–0.0625 |

Table 3: this compound MEC Distribution for Aspergillus niger

| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |

| Pfaller et al. (2009)[6] | 46 | 0.007 | 0.015 | ≤0.007–0.03 |

| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |

| FDA (2005)[8] | 11 | 0.0156 | 0.0313 | 0.0078–0.0625 |

Table 4: this compound MEC Distribution for Aspergillus terreus

| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |

| Pfaller et al. (2009)[6] | 25 | 0.007 | 0.015 | ≤0.007–0.015 |

| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.03 | 0.008–0.125 |

| FDA (2005)[8] | 6 | 0.0078 | 0.0156 | 0.0039–0.0156 |

Minimum Fungicidal Concentration (MFC) Data

The determination of MFCs for this compound against Aspergillus is less standardized and reported less frequently. The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum. One study reported an MFC of >16 µg/mL for this compound against a strain of A. fumigatus, highlighting its generally fungistatic nature against this species.[1]

Detailed Experimental Protocols

Broth Microdilution Susceptibility Testing (CLSI M38-A2)

The CLSI M38-A2 method is the standardized reference for determining the in vitro susceptibility of filamentous fungi to antifungal agents.[9]

Inoculum Preparation:

-

Aspergillus isolates are grown on potato dextrose agar slants for 5-7 days to encourage conidiation.

-

Conidia are harvested by flooding the slant with sterile 0.85% saline containing 0.05% Tween 80.

-

The resulting suspension is vortexed and the heavy particles are allowed to settle.

-

The upper suspension is transferred to a new tube and the conidial density is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

Assay Procedure:

-

The assay is performed in sterile 96-well microtiter plates.

-

Two-fold serial dilutions of this compound are prepared in RPMI 1640 medium buffered with MOPS.

-

Each well is inoculated with the standardized conidial suspension.

-

Plates are incubated at 35°C for 48 hours.

Endpoint Determination (MEC): The MEC is read microscopically as the lowest concentration of this compound at which short, stubby, and highly branched hyphae are observed.[6]

EUCAST E.DEF 9.3.2 Broth Microdilution Susceptibility Testing

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized methodology.[10]

Key Differences from CLSI M38-A2:

-

Medium: RPMI 1640 is supplemented with 2% glucose.

-

Inoculum Size: A higher inoculum density of 1-2.5 x 10⁵ CFU/mL is used.

-

Endpoint: The primary endpoint is the MIC, determined as the lowest concentration showing no visible growth. However, for echinocandins, a microscopic reading of the MEC is also considered.

Time-Kill Assays

Time-kill assays are essential for determining whether an antifungal agent is fungicidal or fungistatic.

General Protocol:

-

A standardized inoculum of Aspergillus conidia (typically 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).

-

This compound is added at various concentrations, often multiples of the MEC (e.g., 1x, 4x, 16x MEC).

-

A growth control (no drug) is included.

-

The cultures are incubated at 35°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.

-

The aliquots are serially diluted and plated on nutrient agar plates (e.g., Sabouraud dextrose agar).

-

The plates are incubated until colonies are visible, and the number of CFU/mL is determined.

Interpretation:

-

Fungicidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]

-

Fungistatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, or prevention of further growth compared to the drug-free control.

Signaling Pathways and Mechanisms of Action

This compound's primary target is the Fks1 subunit of the β-1,3-D-glucan synthase complex, located at the growing hyphal tips.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and morphological abnormalities.

However, Aspergillus possesses a robust cell wall integrity (CWI) signaling pathway that can be activated in response to cell wall stress.[2] This pathway can trigger compensatory mechanisms, most notably the upregulation of chitin synthesis, which can partially mitigate the effects of β-1,3-D-glucan depletion.[8][11] This compensatory response is a key factor contributing to this compound's predominantly fungistatic activity against Aspergillus.

The Paradoxical Effect

A phenomenon known as the "paradoxical effect" has been observed with echinocandins, where at concentrations significantly above the MEC, some Aspergillus isolates exhibit renewed, albeit abnormal, growth.[11] The exact mechanism is not fully understood but is thought to be related to the complex interplay of cell wall stress responses. Some studies suggest that this effect may be less pronounced with this compound compared to other echinocandins like caspofungin.

Conclusion